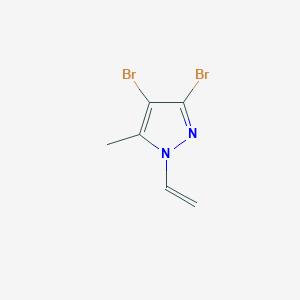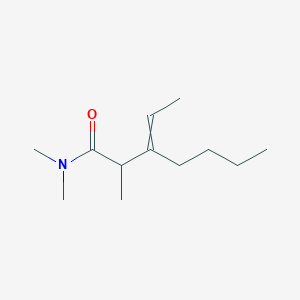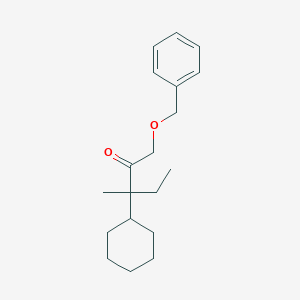
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine atoms and an ethenyl group in this compound makes it particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole typically involves the bromination of 1-ethenyl-5-methyl-1H-pyrazole. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for ethyl derivatives.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products
Substitution: Amino or thiol derivatives of the pyrazole.
Oxidation: Epoxides or hydroxyl derivatives.
Reduction: Ethyl derivatives.
Coupling: Complex heterocyclic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and ethenyl group can play a crucial role in binding interactions and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromo-5-methyl-1H-pyrazole: Lacks the ethenyl group, making it less reactive in certain coupling reactions.
3,5-Dibromo-1H-pyrazole: Different substitution pattern, leading to variations in reactivity and applications.
1-Ethenyl-5-methyl-1H-pyrazole: Lacks bromine atoms, resulting in different chemical behavior.
Uniqueness
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole is unique due to the presence of both bromine atoms and an ethenyl group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.
Propiedades
Número CAS |
923035-91-0 |
|---|---|
Fórmula molecular |
C6H6Br2N2 |
Peso molecular |
265.93 g/mol |
Nombre IUPAC |
3,4-dibromo-1-ethenyl-5-methylpyrazole |
InChI |
InChI=1S/C6H6Br2N2/c1-3-10-4(2)5(7)6(8)9-10/h3H,1H2,2H3 |
Clave InChI |
RRHZMGIEFBDSDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C=C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)
![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)



![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)



![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)

![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)
